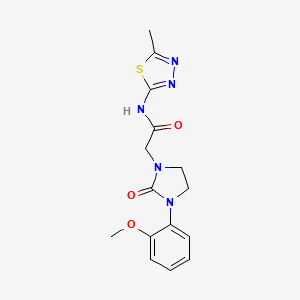

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

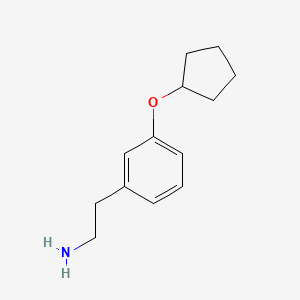

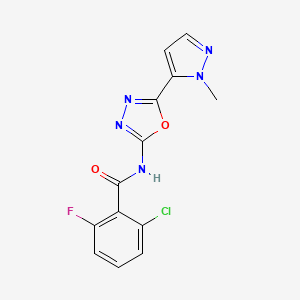

The compound appears to contain several structural motifs common in organic chemistry, including a 2H-pyran ring, a methoxyphenyl group, and a pyrazole ring . The 2H-pyran ring is a common structural motif in many natural products . The methoxyphenyl group is an aromatic ring with a methoxy (OCH3) substituent, and the pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Scientific Research Applications

Synthesis and Bioactivities

Research into sulfonamide derivatives, including structures related to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has demonstrated their significance in medicinal chemistry. Such compounds have been synthesized and assessed for cytotoxic activities against tumor and non-tumor cell lines, showcasing their potential as cancer therapeutics. For instance, a series of polymethoxylated-pyrazoline benzene sulfonamides exhibited selective cytotoxicity and robust carbonic anhydrase inhibitory activities, indicating their promise for further pharmaceutical development (Kucukoglu et al., 2016). Similar studies have led to the identification of compounds with potent activity against carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting a multifaceted approach to drug design (Ozmen Ozgun et al., 2019).

Antimicrobial and Antitubercular Potential

Sulfonamide derivatives have also been explored for their antimicrobial properties. New heterocyclic compounds containing a sulfonamido moiety have been synthesized, showing significant antibacterial activities against common pathogens like E. coli and Staphylococcus aureus. This research opens avenues for developing new antibacterial agents to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, docking simulations and antimicrobial evaluations of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents highlight the versatility of sulfonamide derivatives in addressing diverse infectious diseases (Shingare et al., 2022).

Environmental Applications

Beyond their biomedical applications, sulfonamide derivatives have been studied for their environmental impact. For example, the microbial degradation of sulfonamide antibiotics, which are persistent environmental contaminants, involves unique pathways such as ipso-hydroxylation followed by fragmentation. This mechanism, identified in Microbacterium sp. strain BR1, offers insights into bioremediation strategies to eliminate sulfonamide antibiotics from the environment, mitigating their contribution to antibiotic resistance (Ricken et al., 2013).

properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-14-18(15(2)22(3)21-14)27(23,24)20-13-19(9-11-26-12-10-19)16-7-5-6-8-17(16)25-4/h5-8,20H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDSDTBUWFSMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)

![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)

![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2689285.png)

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2689292.png)